3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
This compound is a derivative of benzofuro[3,2-d]pyrimidine . It’s a molecule with diverse biological properties, including anti-inflammatory, immunomodulatory, antitumor, and antimicrobial activities.
Synthesis Analysis
Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis
The structure of the product was confirmed by 1H NMR, 13C NMR and HRMS .Chemical Reactions Analysis
The aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .Physical and Chemical Properties Analysis
The molecular weight of this compound is 362.429 .Scientific Research Applications
Synthesis and Characterization
Novel Synthetic Methods : Research demonstrates innovative synthetic approaches for creating complex heterocyclic compounds. For example, Osyanin et al. (2014) proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are crucial in pharmaceutical chemistry due to their antibacterial and fungicidal activity, among other properties (Osyanin et al., 2014).
Advanced Synthesis Techniques : Shaaban (2008) explored microwave-assisted synthesis to create trifluoromethyl derivatives of various fused heterocycles, demonstrating an efficient method for incorporating trifluoromethyl groups into complex molecules (Shaaban, 2008).
Biological Activities and Applications
Antitumor and Antimicrobial Properties : Several studies have focused on the synthesis of pyrimidine derivatives for their biological activities. For instance, compounds synthesized from benzofuran derivatives have shown potential as anti-inflammatory and analgesic agents, indicating a promising avenue for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Herbicidal Activities : Huazheng (2013) synthesized a series of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds showing significant herbicidal activity against Brassica napus, highlighting the potential of such compounds in agricultural applications (Yang Huazheng, 2013).
Chemical Structure Analysis
Properties
IUPAC Name |
3-butyl-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-4-12-23-21(25)20-19(17-10-5-6-11-18(17)27-20)24(22(23)26)14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZQMFUZTZAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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